molecular formula C15H19BrO3 B8159037 tert-Butyl 3-bromo-5-(cyclopropylmethoxy)benzoate

tert-Butyl 3-bromo-5-(cyclopropylmethoxy)benzoate

Cat. No.: B8159037
M. Wt: 327.21 g/mol
InChI Key: BCIJTVMEROENTN-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-(cyclopropylmethoxy)benzoate: is an organic compound that features a tert-butyl ester group, a bromine atom, and a cyclopropylmethoxy group attached to a benzoate core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-(cyclopropylmethoxy)benzoate typically involves the esterification of 3-bromo-5-(cyclopropylmethoxy)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: 3-bromo-5-(cyclopropylmethoxy)benzoic acid, tert-butyl alcohol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

    Conditions: Refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-5-(cyclopropylmethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

    Ester Hydrolysis: 3-bromo-5-(cyclopropylmethoxy)benzoic acid.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-5-(cyclopropylmethoxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the development of new drugs, especially those targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating compounds with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-(cyclopropylmethoxy)benzoate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

    tert-Butyl 3-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    tert-Butyl 3-bromo-5-(cyclopropylmethoxy)phenylacetate: Similar structure but with a phenylacetate core instead of a benzoate core.

Uniqueness: tert-Butyl 3-bromo-5-(cyclopropylmethoxy)benzoate is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-bromo-5-(cyclopropylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-15(2,3)19-14(17)11-6-12(16)8-13(7-11)18-9-10-4-5-10/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIJTVMEROENTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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